3-oxo-1-(sulfamoylamino)-1H-2-benzofuran
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Overview
Description
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a sulfamoylamino group and a ketone functional group at specific positions on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran core, followed by the introduction of the sulfamoylamino and ketone groups. The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. The sulfamoylamino group is introduced via sulfonamide formation, often using reagents like sulfamoyl chloride. The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors. Its sulfamoylamino group is known to interact with biological targets, making it a candidate for drug development.
Industry: In the material science industry, the compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The ketone group may also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide
- 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran stands out due to its unique combination of functional groups The presence of both a sulfamoylamino group and a ketone group on the benzofuran ring provides distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H8N2O4S |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)10-7-5-3-1-2-4-6(5)8(11)14-7/h1-4,7,10H,(H2,9,12,13) |
InChI Key |
FUPBBIMZJUWMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NS(=O)(=O)N |
Origin of Product |
United States |
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